molecular formula C21H26N4O6S B3307395 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide CAS No. 933027-71-5

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide

Cat. No.: B3307395
CAS No.: 933027-71-5
M. Wt: 462.5 g/mol
InChI Key: MKOZHOHSCPWCCM-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 4-methyl-3-nitro group, linked via a sulfonylethyl chain to a 4-(2-methoxyphenyl)piperazine moiety.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6S/c1-16-7-8-17(15-19(16)25(27)28)21(26)22-9-14-32(29,30)24-12-10-23(11-13-24)18-5-3-4-6-20(18)31-2/h3-8,15H,9-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOZHOHSCPWCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide is a complex organic compound notable for its unique structural features, which include a piperazine ring, a sulfonamide group, and a nitrobenzene moiety. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C19H24N4O7S2\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{7}\text{S}^{2}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Intermediate : Reaction of piperazine with 2-methoxyphenyl chloride under basic conditions.
  • Sulfonylation : Introduction of the sulfonyl group via reaction with an appropriate sulfonyl chloride.
  • Nitration : Addition of the nitro group using a nitrating agent such as nitric acid.

This compound exhibits its biological activity primarily through interactions with neurotransmitter receptors, particularly dopamine D4 receptors. This interaction can influence various signaling pathways associated with mood regulation and cognitive functions, making it a candidate for treating psychiatric disorders.

Therapeutic Applications

  • Neuroprotection : The compound has shown potential neuroprotective effects, especially in models of neurodegenerative diseases like Alzheimer's disease.
  • Antidepressant Activity : Research indicates that it may exhibit antidepressant-like effects by modulating dopaminergic signaling pathways.
  • Anticancer Properties : Preliminary studies suggest that similar compounds can inhibit cell growth in certain cancer models, indicating potential anticancer activity.

Comparative Biological Activity

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamideFluorine substitutionInteraction with serotonin receptors
4-Bromo-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamideBromine substitutionPotential antipsychotic effects
2-Chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamideChlorine substitutionInvestigated for anti-cancer properties

Case Studies and Experimental Data

  • Binding Affinity Studies : In vitro studies have shown that this compound exhibits significant binding affinity to dopamine D4 receptors, which are implicated in various psychiatric conditions .
  • Neuroprotective Effects : Research conducted on animal models demonstrated that the compound could reduce neurodegeneration markers associated with Alzheimer's disease, suggesting its potential as a neuroprotective agent .
  • Anticancer Activity : In vitro assays revealed that related benzamide derivatives could inhibit cell proliferation in cancer cell lines, indicating that this compound may have similar properties .

Pharmacokinetic Properties

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics and a suitable half-life for therapeutic applications, although further studies are required to fully characterize its pharmacokinetic profile.

Comparison with Similar Compounds

Structural Variations and Pharmacological Implications

The table below compares the target compound with structurally related analogues from the provided evidence:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Key Data Reference
Target Compound 4-Methyl-3-nitrobenzamide, 2-methoxyphenylpiperazine, sulfonylethyl linker ~494.5 (calculated) Not directly reported in evidence; inferred from analogues
3i () 4-(Thiophen-3-yl)benzamide, 2-methoxyphenylpiperazine, ethoxyethyl linker 466.7 (observed) $ ^1H $ NMR and MS data; 55% synthesis yield
Compound 2-Methyl-3-nitrobenzamide, 4-fluorophenylpiperazine, sulfonylethyl linker ~481.5 (calculated) RN: 933217-11-9; fluorophenyl enhances electron-withdrawing effects
8d () 3-Methoxybenzoyl-piperazine, pyridin-2-ylacetamide 458.0 (observed) Melting point: 207–209°C; EI-MS m/z 458[M]+
12e () 3-Chloro-4-(3-methylphenoxy)benzamide, hydroxyphenylpiperazine ~609.2 (calculated) Mp: 154–158°C; [α]$^{25}D$ +63.2° (CH$3$OH)

Key Observations:

  • Piperazine Substituents : The 2-methoxyphenyl group (target) is electron-donating, contrasting with the 4-fluorophenyl () and 3-chlorophenyl () electron-withdrawing groups. This difference may influence receptor binding kinetics and selectivity .
  • Benzamide Substituents : The 4-methyl-3-nitro group (target) introduces steric hindrance and electron-withdrawing effects, distinct from the 3-methoxybenzoyl (8d) or thiophenyl (3i) moieties, which may alter metabolic stability .

Stereochemical and Physicochemical Properties

  • Chirality : Compounds like 12e () exhibit specific optical rotations ([α]$^{25}_D$ +63.2°), suggesting enantiopure synthesis, which is critical for receptor-targeted activity .
  • Melting Points : Higher melting points (e.g., 8d at 207–209°C) correlate with crystalline stability, influenced by substituent polarity and hydrogen bonding .

Research Findings and Implications

Receptor Binding and Selectivity

  • The 2-methoxyphenylpiperazine moiety in the target compound is structurally analogous to ligands targeting dopamine D$2$/D$3$ and serotonin 5-HT$_{1A}$ receptors. Substitution at the 2-position (methoxy vs. fluoro/chloro) may reduce off-target effects compared to and compounds .
  • The sulfonylethyl linker in the target compound could mimic endogenous sulfated neurotransmitters, enhancing affinity for sulfotransferase-interacting receptors .

Pharmacokinetic Considerations

  • Metabolic Stability : Nitro groups (target and ) are prone to reduction in vivo, which may limit half-life compared to ether-linked analogues like 3i .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide

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